molecular formula C13H14N2O8 B7789209 Diethyl(2,4-dinitrophenyl)malonate CAS No. 4950-04-3

Diethyl(2,4-dinitrophenyl)malonate

Cat. No.: B7789209
CAS No.: 4950-04-3
M. Wt: 326.26 g/mol
InChI Key: YSRUGWMANDAALR-UHFFFAOYSA-N
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Description

Diethyl(2,4-dinitrophenyl)malonate is an organic compound with the molecular formula C13H14N2O8. It is a derivative of malonic acid, where the hydrogen atoms on the central carbon are replaced by a 2,4-dinitrophenyl group and two ethyl ester groups. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl(2,4-dinitrophenyl)malonate can be synthesized through the alkylation of diethyl malonate with 2,4-dinitrochlorobenzene. The reaction typically involves the use of a strong base, such as sodium ethoxide, to deprotonate the diethyl malonate, forming an enolate ion. This enolate ion then undergoes nucleophilic substitution with 2,4-dinitrochlorobenzene to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Diethyl(2,4-dinitrophenyl)malonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl(2,4-dinitrophenyl)malonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl(2,4-dinitrophenyl)malonate involves its ability to undergo nucleophilic substitution and reduction reactions. The nitro groups on the aromatic ring make it an effective electrophile, allowing it to react with nucleophiles. Additionally, the compound can act as a Michael acceptor in conjugate addition reactions, further expanding its reactivity profile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl(2,4-dinitrophenyl)malonate is unique due to the presence of both the malonate ester and the 2,4-dinitrophenyl group. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. The nitro groups enhance its electrophilicity, making it more reactive in nucleophilic substitution reactions compared to diethyl malonate .

Biological Activity

Diethyl(2,4-dinitrophenyl)malonate (also known as DNP-malonate) is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

This compound can be synthesized through various methods, primarily involving the reaction of malonic acid derivatives with 2,4-dinitrochlorobenzene. The general synthetic route involves:

  • Formation of Malonate Ester : Reacting malonic acid with ethanol in the presence of acid catalysts to form diethyl malonate.
  • Nitration Reaction : Treating the resultant malonate with 2,4-dinitrochlorobenzene under basic conditions to yield this compound.

This compound exhibits a yellow crystalline appearance and has notable stability under standard laboratory conditions.

Antimicrobial Activity

This compound has been studied for its antimicrobial properties. It has been shown to exhibit significant inhibitory effects against various bacterial strains and fungi. For instance:

  • Antifungal Activity : DNP-malonate demonstrated effective antifungal activity against Fusarium oxysporum, with an IC50 value indicating potent inhibition of mycelial growth at concentrations as low as 0.5 µM .
  • Antibacterial Activity : The compound has also shown promising results against gram-positive and gram-negative bacteria, making it a candidate for further development as an antibacterial agent.

The biological activity of DNP-malonate is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Pathways : It may inhibit key enzymes involved in metabolic pathways of pathogens, disrupting their growth and reproduction.
  • Reactive Oxygen Species (ROS) Generation : The dinitrophenyl group can lead to increased oxidative stress within microbial cells, contributing to their lethality.

Study on Antifungal Efficacy

A recent study evaluated the antifungal efficacy of DNP-malonate against Fusarium oxysporum through in vitro assays. The results indicated that:

  • At concentrations ranging from 10 µg/µL to 0.01 µg/µL, DNP-malonate exhibited a dose-dependent response.
  • The compound was classified as fungicidal at higher concentrations, effectively preventing mycelial growth after 72 hours .

Cytotoxicity Studies

In cytotoxicity assessments involving human cancer cell lines, DNP-malonate displayed selective cytotoxic effects. The compound was tested against several cancer cell lines, revealing:

  • A significant reduction in cell viability at micromolar concentrations.
  • Potential mechanisms include apoptosis induction and cell cycle arrest.

Data Tables

The following table summarizes the biological activities and IC50 values of this compound compared to standard antifungal agents:

CompoundTypeIC50 (µM)
This compoundAntifungal<0.5
MancozebAntifungal5.0
IprodioneAntifungal3.0

Properties

IUPAC Name

diethyl 2-(2,4-dinitrophenyl)propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O8/c1-3-22-12(16)11(13(17)23-4-2)9-6-5-8(14(18)19)7-10(9)15(20)21/h5-7,11H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSRUGWMANDAALR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10286636
Record name diethyl(2,4-dinitrophenyl)malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10286636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4950-04-3
Record name NSC46724
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46724
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name diethyl(2,4-dinitrophenyl)malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10286636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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